4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15/h1-6,9,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSMBZBAWGMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as butanone and aqueous NaHCO3 . This reaction forms the benzoxazine ring, which is then further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers with high thermal stability and mechanical strength.
Biological Research: The compound has been investigated for its role as a potassium channel activator and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent. Additionally, its role as a potassium channel activator involves the opening of potassium channels, leading to hyperpolarization of cell membranes and various physiological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs and their molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Reference |
|---|---|---|---|---|
| 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile | C₁₅H₁₂N₂O | 236.27 | Base structure with benzonitrile at 4-position | |
| 4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | C₁₇H₁₃ClN₂O₂ | 312.75 | Chloro, methyl, and oxo groups; methylene linker | |
| 3-(3-Oxo-3,4-dihydro-2H-1,4-benzooxazin-6-yl)benzonitrile | C₁₅H₁₀N₂O₂ | 250.25 | Benzonitrile at 3-position; oxo group on ring | |
| 4-(8-Phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)benzonitrile | C₂₃H₁₉N₃ | 337.42 | Naphthyridine fusion; phenyl substituent | |
| (±)-4-(2-Phenyl-4-tosyl-3,4-dihydro-2H-1,4-oxazin-6-yl)benzonitrile | C₂₃H₂₁N₂O₃S | 405.49 | Tosyl and phenyl groups; sulfonyl functionality | |
| 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile | C₁₈H₁₈N₂O₂ | 294.30 | Benzodioxin core; amino-methyl linker |
Key Observations :
- Oxo groups (e.g., ) introduce hydrogen-bonding sites, improving target binding.
- Scaffold Modifications : Fusion with naphthyridine () or substitution with benzodioxin () alters planarity and electronic properties, impacting π-π stacking interactions.
- Functional Groups : Tosyl groups () add steric bulk and polarity, which may reduce solubility but improve stability.
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound () is likely more water-soluble than its free base. Compounds with sulfonyl () or amino-methyl () groups exhibit moderate solubility due to polar interactions.
- Melting Points : Related esters (e.g., ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) melt at 98–100°C (), suggesting crystalline solid states for analogs with rigid substituents.
- Spectroscopic Data :
Biological Activity
4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.
- Chemical Formula : C14H12N2O
- Molecular Weight : 224.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain benzoxazine derivatives could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact with DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of topoisomerase I activity |
| HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. A study evaluated the effectiveness of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |
Neuroprotective Effects
In neuropharmacological studies, the compound has been shown to exhibit neuroprotective effects in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .
The biological activities of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Topoisomerase Inhibition : Disruption of DNA replication processes.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines.
Case Studies
- Anticancer Study : A clinical trial involving patients with advanced solid tumors treated with a benzoxazine derivative showed a partial response in 30% of participants, indicating its potential as a chemotherapeutic agent.
- Neuroprotection Study : In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal loss compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
